6-HYDROXY-9H-PURINE 3-N-OXIDE

Description

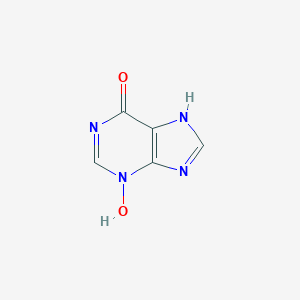

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVZOZMPKROZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941530 | |

| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19765-65-2 | |

| Record name | Hypoxanthine 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYPOXANTHINE 3-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hypoxanthine 3-N-oxide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine 3-N-oxide (H3NO) is a purine derivative primarily recognized for its potent activity as a chemical alarm signal, or "Schreckstoff," in Ostariophysan fish. Its detection by the olfactory system triggers a suite of anti-predator behaviors, making it a valuable tool in neuroethological research. While its role in fish is well-documented, the broader pharmacological and biochemical profile of H3NO, particularly in mammalian systems, remains largely unexplored. This technical guide synthesizes the current understanding of H3NO's mechanism of action, focusing on its effects in aquatic species. We will delve into its chemical properties, the proposed signaling pathways in the fish olfactory system, and the metabolism of its parent compound, hypoxanthine, to provide a comprehensive overview for researchers. This document also highlights the significant gaps in the literature, particularly the absence of data on its effects in mammalian cells, to underscore potential avenues for future investigation.

Chemical Properties and Synthesis

Hypoxanthine 3-N-oxide is a purine with a nitrogen oxide functional group at the 3-position and a ketone at the 6-position. This N-oxide functional group is critical for its biological activity.[1]

Synthesis

H3NO can be synthesized from 6-chloropurine in a two-step process with an overall yield of 68%. The resulting compound has a molecular formula of C₅H₄N₄O₂•1.2 H₂O and a formula weight of 173.76 g/mol .[1]

Chemical Stability

The stability of H3NO is highly dependent on pH. It is stable in neutral to slightly alkaline conditions (pH 7-8). However, in acidic environments (pH below 6.0), it undergoes an irreversible structural change, losing the N-oxide functional group to form 6,8-dioxypurine. This degradation abolishes its biological activity as an alarm substance.[1]

Mechanism of Action as a Fish Alarm Substance

The primary and most studied mechanism of action of H3NO is its role as a potent olfactory stimulant in fish, inducing a fear response.

Olfactory Detection and Signaling Pathway

The alarm response to H3NO is initiated by its detection in the olfactory epithelium of fish. While the specific olfactory receptors that bind to H3NO have not yet been identified, the downstream signaling is thought to involve the activation of olfactory sensory neurons. These neurons then transmit excitatory signals to the olfactory bulb, which in turn processes these signals and relays them to higher brain centers to orchestrate the characteristic fear and anti-predator behaviors. The specificity of this interaction is highlighted by the fact that the isomeric Hypoxanthine-1-N-oxide is biologically inactive.[2]

Behavioral Responses in Fish

Upon detection of H3NO, fish exhibit a range of species-specific fear responses. In zebrafish (Danio rerio), these include increased erratic movements and jumping.[1][3] These behaviors are not attributed to generalized toxicity or irritation, but are specific fear reactions.[1]

Potential Broader Biological Activities and Toxicology

Interaction with Xanthine Oxidase and Reactive Oxygen Species (ROS) Production

While there is no direct evidence of H3NO's interaction with xanthine oxidase, the metabolism of its parent compound, hypoxanthine, is well-characterized. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[4] In pathological conditions such as ischemia-reperfusion injury, the accumulation of hypoxanthine leads to excessive ROS production upon reoxygenation, causing cellular damage.[4]

The metabolic fate of H3NO and whether it can be converted to hypoxanthine or directly interact with xanthine oxidase in mammalian systems is currently unknown. This represents a critical knowledge gap and a potential area for future research.

Cytotoxicity of Related Compounds

There is limited information on the cytotoxicity of hypoxanthine N-oxides. A study on the isomeric Hypoxanthine 7-N-oxide demonstrated weak cytotoxic activity against murine L5178Y leukemia cells.

| Compound | Cell Line | Activity | IC50 |

| Hypoxanthine 7-N-oxide | Murine L5178Y | Cytotoxic | 100 µg/mL[5] |

This finding, while not directly related to H3NO, suggests that N-oxide derivatives of hypoxanthine can possess biological activities beyond chemosensation in fish.

Toxicology

There is a significant lack of formal toxicological studies on Hypoxanthine 3-N-oxide. In the context of its use as a fish alarm substance, it is reported not to be a general irritant at the concentrations used in behavioral studies.[1] However, no data is available regarding its potential toxicity in mammalian systems.

Experimental Protocols

Preparation of Hypoxanthine 3-N-oxide Solutions for Zebrafish Behavioral Studies

The following protocol is adapted from studies on zebrafish fear response.

-

Stock Solution: Prepare a high-concentration stock solution of H3NO in distilled water.

-

Working Solutions:

-

Storage: Store all H3NO solutions at -20°C when not in use.[1]

References

- 1. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of hypoxanthine-3(N)-oxide and hypoxanthine-1(N)-oxide on central nervous excitation of the black tetraGymnocorymbus ternetzi (Characidae, Ostariophysi, Pisces) indicated by dorsal light response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Cytoprotective Mechanisms of the Tardigrade Damage Suppressor (Dsup) Protein in Human Cells Under Hypoxic Stress [mdpi.com]

- 5. Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-HYDROXY-9H-PURINE 3-N-OXIDE (Hypoxanthine 3-N-Oxide)

This guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, also known as hypoxanthine 3-N-oxide.

Discovery and History

The discovery of this compound is inextricably linked to the study of chemical communication in aquatic environments, specifically the "alarm substance" or "Schreckstoff" in fish. The phenomenon was first documented in 1938 by the Austrian ethologist Karl von Frisch, who observed that the skin of an injured minnow released a substance that triggered a fright reaction in other members of the school.[1][2][3][4]

For decades, the precise chemical nature of "Schreckstoff" remained elusive. It was later proposed that hypoxanthine 3-N-oxide is a key active component of this alarm signal.[1][5] This purine derivative has been shown to elicit alarm responses in a variety of fish species belonging to the superorder Ostariophysi, which includes zebrafish.[5] While it is a crucial component, current research suggests that the natural alarm substance is likely a more complex mixture of compounds, with chondroitin sulfate also being identified as another active molecule.[6]

The identification of hypoxanthine 3-N-oxide has been pivotal, allowing for the use of a synthetic and chemically defined substance to study the neural circuits of fear and alarm responses in fish in a controlled manner.[1][2] Beyond its role as a pheromone, preliminary research has suggested potential antioxidant and antiviral properties of purine N-oxides, although specific data for hypoxanthine 3-N-oxide is limited.[7]

Quantitative Data

The primary quantitative data available for this compound pertains to its potent activity as a fish alarm pheromone.

| Parameter | Species | Value | Reference |

| Minimum Effective Concentration (Anti-predator behavior) | Fathead Minnow (Pimephales promelas) | 0.4 nM | [5] |

| Behavioral Assay Concentrations | Zebrafish (Danio rerio) | Dose-dependent increase in erratic movements and jumps observed at various tested concentrations. | [1][2][3] |

Further quantitative data on antiviral, antioxidant, or enzyme inhibitory activities are not yet extensively documented in the literature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of hypoxanthine 3-N-oxide is a two-step process starting from 6-chloropurine, with a reported overall yield of 68%.[5]

Step 1: N-Oxidation of 6-Chloropurine

-

Reaction Setup: Dissolve 6-chloropurine in a suitable solvent such as acetic acid.

-

Oxidation: Add an oxidizing agent, typically hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to the solution. The reaction is generally carried out at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the product, 6-chloro-9H-purine 3-N-oxide, is isolated. This may involve cooling the reaction mixture to induce crystallization or evaporation of the solvent followed by purification.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The 6-chloro-9H-purine 3-N-oxide is then subjected to hydrolysis to replace the chloro group with a hydroxyl group. This is typically achieved by heating the compound in an acidic or basic aqueous solution.

-

Neutralization and Precipitation: After hydrolysis, the solution is neutralized. This compound is known to precipitate from water at a pH of approximately 3-4.[5]

-

Isolation and Drying: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.[5]

Zebrafish Behavioral Assay for Alarm Response

This protocol outlines a typical experiment to quantify the behavioral response of zebrafish to this compound.[1]

-

Animal Husbandry: Zebrafish are housed in a controlled environment with a regular light-dark cycle and feeding schedule.

-

Apparatus: The experiment is conducted in an observation tank (e.g., 50.8 cm x 25.5 cm x 30.5 cm) that is visually isolated. The tank is illuminated from above, and the walls are covered with a white plastic sheet to enhance contrast for video recording.

-

Habituation: Individual zebrafish are placed in the observation tank and allowed to habituate for a set period.

-

Stimulus Delivery: A solution of this compound at a known concentration (or a control solution) is introduced into the tank.

-

Behavioral Recording: The behavior of the fish is recorded using a video camera for a defined period (e.g., 7 minutes) following the stimulus delivery.

-

Data Analysis: The video recordings are analyzed to quantify specific fear-related behaviors, such as:

-

Number of erratic movements

-

Number of jumps

-

Time spent in the bottom third of the tank

-

Freezing behavior (immobility)

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Olfactory Signaling Pathway

Caption: Proposed olfactory signaling cascade for the alarm response.

References

- 1. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. the-synthetic-substance-hypoxanthine-3-n-oxide-elicits-alarm-reactions-in-zebrafish-danio-rerio - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Chondroitin sulfate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Enigmatic Role of 6-HYDROXY-9H-PURINE 3-N-OXIDE in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-HYDROXY-9H-PURINE 3-N-OXIDE, more commonly known as hypoxanthine 3-N-oxide (H3NO), is a purine derivative that has garnered interest for its unique biological activities. While extensively studied as a chemical alarm signal in certain fish species, its broader role within the intricate network of purine metabolism remains largely uncharacterized. This technical guide synthesizes the current understanding of H3NO, detailing its known biological functions, physicochemical properties, and synthetic methodologies. It also highlights the significant knowledge gaps regarding its enzymatic interactions, metabolic fate, and purported antioxidant and antiviral activities, offering a roadmap for future research in the fields of biochemistry, pharmacology, and drug development.

Introduction

Purine metabolism is a fundamental biochemical pathway responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for cellular energy, signaling, and as precursors for DNA and RNA.[1] The canonical pathway for purine catabolism involves the sequential oxidation of hypoxanthine to xanthine and then to uric acid, a process catalyzed by the enzyme xanthine oxidase.[2][3] this compound (Hypoxanthine 3-N-oxide) is a structurally related analogue of hypoxanthine, featuring an N-oxide moiety at the 3-position of the purine ring. This modification raises critical questions about its interaction with the established purine metabolic machinery.

This document provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential role in purine metabolism. We present available data on its synthesis and biological functions, alongside detailed experimental considerations for its further investigation.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O₂ | [4] |

| Molecular Weight | 152.11 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Stability | Stable in neutral and slightly alkaline aqueous solutions (pH 7-8). Unstable in acidic conditions (pH < 6), leading to the loss of the N-oxide group. | [4] |

Synthesis of this compound

A two-step chemical synthesis from 6-chloropurine has been reported in the literature.[4]

Experimental Protocol: Synthesis from 6-Chloropurine

-

Step 1: Oxidation of 6-chloropurine. 6-chloropurine is oxidized to 6-chloro-9H-purine 3-N-oxide. The specific oxidizing agent and reaction conditions (e.g., solvent, temperature, reaction time) should be optimized based on laboratory-specific setups, though peroxy acids are commonly used for such N-oxidations.

-

Step 2: Hydrolysis of 6-chloro-9H-purine 3-N-oxide. The resulting 6-chloro intermediate is then subjected to hydrolysis to replace the chlorine atom with a hydroxyl group, yielding this compound. This is typically achieved under aqueous conditions, potentially with acid or base catalysis, though care must be taken to avoid acidic conditions that would cleave the N-oxide group.[4]

-

Purification. The final product can be purified by precipitation from water at a pH of approximately 3-4, followed by drying.[4]

Figure 1. Synthetic pathway for this compound.

Biological Role and Activity

Role as a Chemical Alarm Signal in Fish

The most well-documented biological function of this compound is as a potent alarm substance, or "Schreckstoff," in Ostariophysan fishes, including the model organism Danio rerio (zebrafish).[4] When released from injured fish, it is detected by the olfactory system of conspecifics, triggering a suite of anti-predator behaviors such as freezing, increased shoaling, and erratic movements.[4] The N-oxide functional group is believed to be the "molecular trigger" for this response, as its removal under acidic conditions abolishes the alarm-inducing activity.[4]

Experimental Protocol: Zebrafish Behavioral Assay

-

Acclimation: Adult zebrafish are acclimated to individual observation tanks.

-

Habituation: A habituation period allows the fish to adjust to the experimental setup.

-

Stimulus Introduction: A solution of this compound in aquarium water is introduced into the tank. A control group receives only aquarium water.

-

Behavioral Recording: Fish behavior is recorded via video for a defined period following stimulus introduction.

-

Data Analysis: Behavioral parameters such as swimming speed, time spent in different tank zones, and frequency of freezing or erratic movements are quantified and compared between the experimental and control groups.

Potential Role in Purine Metabolism

The structural similarity of this compound to hypoxanthine suggests its potential to interact with the enzymes of the purine catabolic pathway. However, there is currently a lack of published research investigating this interaction. Key questions that remain unanswered include:

-

Is this compound a substrate for xanthine oxidase?

-

If so, what are the kinetic parameters (Km, Vmax) of this reaction?

-

Does it act as an inhibitor of xanthine oxidase?

-

What are the metabolic products of its enzymatic conversion?

Proposed Experimental Workflow: Investigating the Interaction with Xanthine Oxidase

Figure 2. Proposed workflow for studying H3NO metabolism.

Purported Antioxidant and Antiviral Activities

Some commercial suppliers of this compound claim that it possesses antioxidant and antiviral properties. However, a thorough review of the scientific literature did not yield primary research articles that substantiate these claims with quantitative data or detailed experimental protocols. Further research is required to validate these potential activities.

Experimental Protocol: In Vitro Antiviral Assay (General)

-

Cell Culture: A suitable host cell line is cultured in multi-well plates.

-

Compound Treatment and Infection: Cells are pre-treated with various concentrations of this compound before, during, or after infection with the virus of interest.

-

Incubation: The treated and infected cells are incubated for a period sufficient for viral replication.

-

Assessment of Viral Activity: The extent of viral replication is quantified using methods such as:

-

Plaque Reduction Assay: To determine the reduction in viral plaque formation.

-

TCID₅₀ (Tissue Culture Infectious Dose 50) Assay: To measure the dilution of virus required to infect 50% of the cell cultures.

-

Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase, GFP).

-

-

Cytotoxicity Assay: A parallel assay is conducted to determine the cytotoxicity of the compound on the host cells to ensure that any observed antiviral effect is not due to cell death.

Future Directions and Conclusion

The biological significance of this compound appears to extend beyond its role as a fish alarm substance. However, its involvement in mainstream purine metabolism is a largely unexplored frontier. For researchers in drug development, the potential for this molecule to interact with key enzymes like xanthine oxidase, coupled with unconfirmed reports of antioxidant and antiviral effects, presents an intriguing area for investigation.

Future research should prioritize:

-

Enzymatic studies: To determine if this compound is a substrate, inhibitor, or neither for xanthine oxidase and other enzymes in the purine salvage and degradation pathways.

-

Metabolomic analyses: To identify the metabolic fate of this compound in various biological systems, from cell culture to in vivo models.

-

Validation of biological activities: Rigorous testing of its purported antioxidant and antiviral properties using established in vitro and in vivo assays.

A deeper understanding of the biochemistry of this compound will not only illuminate a novel aspect of purine metabolism but could also pave the way for the development of new therapeutic agents.

References

- 1. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

Hypoxanthine-3-N-oxide: A Technical Guide to its Role as a Fish Alarm Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenomenon of a chemical alarm signal in fish, termed "Schreckstoff" (German for "fright substance"), was first documented in the 1930s by Karl von Frisch. When the skin of an ostariophysan fish (a superorder that includes minnows, characins, and catfish) is damaged, it releases a substance that elicits a fright reaction in nearby shoal mates. This reaction is characterized by a suite of anti-predator behaviors, including freezing, increased shoaling density, and erratic movements. For decades, the precise chemical identity of this alarm pheromone remained elusive. It is now understood that a key active component of Schreckstoff is hypoxanthine-3-N-oxide (H3NO), a purine derivative.[1][2]

This technical guide provides a comprehensive overview of the current scientific understanding of H3NO as a fish alarm pheromone. It details the experimental protocols used to assess its activity, presents quantitative data on its behavioral effects, and describes the putative signaling pathway involved in its detection. This information is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and those interested in developing novel fish repellents or investigating anxiety-related behaviors in vertebrate models.

Quantitative Behavioral Response Data

The behavioral responses of fish to hypoxanthine-3-N-oxide are quantifiable and dose-dependent. The following tables summarize key findings from studies on zebrafish (Danio rerio), a primary model organism in this field.

| Behavioral Parameter | H3NO Concentration | Observed Effect in Zebrafish (Danio rerio) | Reference |

| Erratic Movement | 1.3 µg/L | Significant increase in frequency and duration | Parra et al., 2009 |

| 13 µg/L | Further significant increase in erratic movement | Parra et al., 2009 | |

| 130 µg/L | Continued dose-dependent increase | Parra et al., 2009 | |

| Jumping | 1.3 µg/L | Significant increase in the number of jumps | Parra et al., 2009 |

| 13 µg/L | Dose-dependent increase in jumping behavior | Parra et al., 2009 | |

| 130 µg/L | Highest frequency of jumping observed | Parra et al., 2009 | |

| Freezing (Immobility) | Not explicitly quantified with H3NO in this study, but a known response to general alarm substance. | Speedie & Gerlai, 2008 | |

| Shoal Cohesion (Crowding) | Not explicitly quantified with H3NO in this study, but a known response to general alarm substance. | Increased shoaling density is a typical response. | Speedie & Gerlai, 2008 |

Table 1: Behavioral responses of zebrafish to varying concentrations of hypoxanthine-3-N-oxide.

| Parameter | Control (Water) | Low Concentration Alarm Substance | Medium Concentration Alarm Substance | High Concentration Alarm Substance | Reference |

| Erratic Movement (Duration %) | ~5% | ~15% | ~25% | ~35% | Speedie & Gerlai, 2008 |

| Erratic Movement (Frequency) | ~5 | ~15 | ~25 | ~35 | Speedie & Gerlai, 2008 |

| Freezing (Duration %) | ~2% | ~5% | ~8% | ~12% | Speedie & Gerlai, 2008 |

| Freezing (Frequency) | ~1 | ~2 | ~3 | ~4 | Speedie & Gerlai, 2008 |

Table 2: Dose-dependent effects of zebrafish alarm substance on key behavioral parameters. Note: This study used a crude skin extract, but the behavioral responses are analogous to those elicited by H3NO.

Experimental Protocols

Extraction of Natural Alarm Substance (for comparative studies)

This protocol is for the extraction of the complete "Schreckstoff" from zebrafish skin, which can be used as a positive control in behavioral assays with synthetic H3NO.

Materials:

-

Adult zebrafish (Danio rerio)

-

Distilled water

-

Filter paper

-

Scalpel

-

Glass tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Micropipettes

Procedure:

-

Humanely euthanize a donor zebrafish.

-

Gently blot the fish dry with filter paper.

-

Make several shallow cuts on the flank of the fish with a clean scalpel.

-

Wash the skin with a known volume of distilled water (e.g., 10 ml) and collect the water.

-

Homogenize the collected skin and water mixture in a glass tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 2000 x g) for 10 minutes to pellet cellular debris.

-

The supernatant contains the alarm substance. This can be used immediately or aliquoted and stored at -20°C.

Behavioral Assay for Alarm Response

This protocol describes a standard method for quantifying the behavioral responses of zebrafish to H3NO.

Apparatus:

-

A glass or acrylic observation tank (e.g., 30 cm L x 15 cm W x 20 cm H).

-

A high-resolution video camera positioned to record the side view of the tank.

-

A stimulus delivery system (e.g., a syringe with a tube leading into the tank).

-

Behavioral analysis software (e.g., EthoVision, Noldus).

Procedure:

-

Acclimate a shoal of 5-10 adult zebrafish to the observation tank for at least 24 hours.

-

On the day of the experiment, allow the fish to acclimate to the room and recording setup for at least 30 minutes.

-

Record a baseline of the fish's behavior for 5-10 minutes.

-

Prepare a stock solution of H3NO in distilled water. From this, prepare the desired test concentrations.

-

Gently and slowly inject a known volume of the H3NO solution into the tank to achieve the final desired concentration. Inject a vehicle control (distilled water) in separate trials.

-

Record the behavior of the fish for 10-15 minutes post-stimulus delivery.

-

Analyze the video recordings to quantify the following behaviors:

-

Erratic Movement: Rapid changes in swimming speed and direction.

-

Jumping: Breaching the surface of the water.

-

Freezing: Complete cessation of movement, except for opercular and eye movements, for at least 2 seconds.

-

Shoal Cohesion: The average distance between individuals in the shoal.

-

Tank Usage: Time spent in the top versus the bottom half of the tank.

-

Signaling Pathway

The detection of H3NO is believed to occur in the olfactory epithelium of the fish. While the specific receptor for H3NO has not been definitively identified, the current leading hypothesis is that it is a member of the purinergic receptor family, which are G-protein coupled receptors (GPCRs).

Caption: Putative signaling pathway for H3NO detection in fish olfactory sensory neurons.

Experimental Workflow: From Observation to Mechanism

The scientific investigation of H3NO as a fish alarm pheromone has followed a logical progression from initial behavioral observations to the elucidation of its molecular mechanisms.

Caption: Logical workflow of H3NO research.

Conclusion

Hypoxanthine-3-N-oxide is a critical component of the fish alarm substance, "Schreckstoff." Its detection by the olfactory system of ostariophysan fishes triggers a suite of innate, life-preserving anti-predator behaviors. The use of synthetic H3NO provides a powerful tool for researchers studying the neurobiology of fear and anxiety in a vertebrate model system. Future research will likely focus on the definitive identification of the H3NO receptor and the further elucidation of the downstream neural circuits that mediate the complex behavioral responses to this potent alarm signal. This knowledge has the potential to inform the development of novel, non-lethal methods for fish management and to provide deeper insights into the conserved neural mechanisms of fear and threat perception.

References

Unveiling the Antioxidant Potential of 6-HYDROXY-9H-PURINE 3-N-OXIDE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-HYDROXY-9H-PURINE 3-N-OXIDE, also known as 3-hydroxy-hypoxanthine, is a purine derivative with recognized biological activities. While noted for its antioxidant properties, detailed quantitative data from peer-reviewed literature remains limited. This technical guide synthesizes the available information on the antioxidant potential of this compound and provides a comprehensive overview of the standard experimental protocols used to evaluate such compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and protective applications of this molecule against oxidative stress.

Introduction to this compound

This compound is a heterocyclic compound belonging to the purine family, structurally related to endogenous purines like hypoxanthine and xanthine. The presence of the N-oxide functional group significantly influences its electronic properties and, consequently, its biological activity. While its role as a chemical alarm pheromone in certain fish species is established, its antioxidant capabilities are an area of growing interest for biomedical research.[1][2] The ability to counteract oxidative stress positions this molecule as a candidate for investigation in pathologies where reactive oxygen species (ROS) play a significant role.

Antioxidant Properties: Qualitative Overview

Table 1: Summary of Reported Biological Activities

| Biological Activity | Reported Effects | Citations |

| Antioxidant Activity | Protective effects against oxidative stress, free radical scavenging. | [1][2] |

| Antiviral Properties | Potential to inhibit viral replication. | [2] |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. | [1] |

| Enzyme Inhibition | May inhibit enzymes involved in nucleotide synthesis. | [2] |

| Chemical Alarm Pheromone | Triggers alarm responses in fish. | [1] |

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the antioxidant properties of this compound, a battery of standardized in vitro assays can be employed. The following protocols are based on established methodologies for evaluating the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Create a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

-

Methodology:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).

-

A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity is expressed as µM of ferrous equivalents or Trolox equivalents.

-

Signaling Pathways and Experimental Workflows

Visualizing the context in which antioxidants like this compound act is crucial for understanding their potential therapeutic applications.

Caption: Mechanism of antioxidant action against cellular damage.

Caption: General workflow for in vitro antioxidant screening.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of antioxidant therapies. While its free-radical scavenging properties are qualitatively acknowledged, a significant gap exists in the quantitative characterization of this activity. Future research should focus on performing comprehensive in vitro antioxidant assays, as detailed in this guide, to establish a robust antioxidant profile for this compound. Furthermore, investigations into its efficacy in cell-based models of oxidative stress and subsequent in vivo studies are warranted to fully elucidate its therapeutic potential. The exploration of its mechanism of action at a molecular level will also be critical for its advancement as a potential drug candidate.

References

Potential Antiviral Activity of 6-Hydroxy-9H-purine 3-N-oxide: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: As of October 2025, publicly available scientific literature lacks specific studies detailing the antiviral activity, quantitative data, and explicit mechanisms of action for 6-Hydroxy-9H-purine 3-N-oxide. This document, therefore, serves as a technical guide outlining the potential antiviral properties of this compound based on the known activities of related purine analogs and provides a comprehensive framework for its evaluation as a potential antiviral agent.

Introduction: Purine Analogs as a Cornerstone of Antiviral Therapy

Purine analogs represent a clinically significant class of antiviral drugs, with numerous compounds approved for the treatment of viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses. Their structural similarity to endogenous purine nucleosides (adenosine and guanosine) allows them to interfere with viral replication processes. Typically, these analogs act as either chain terminators during nucleic acid synthesis or as inhibitors of viral enzymes essential for replication.[1][2] The unique structural features of this compound, specifically the hydroxyl group at the 6-position and the N-oxide at the 3-position, present a novel scaffold for potential antiviral activity.

Hypothetical Antiviral Screening Workflow

The evaluation of a novel compound like this compound for antiviral activity would follow a structured, multi-stage process. This workflow is designed to first identify any antiviral effect, then characterize its potency and spectrum of activity, and finally elucidate its mechanism of action.

Caption: A generalized workflow for the discovery and initial characterization of novel antiviral compounds.

Core Experimental Protocols

The following sections detail the standardized methodologies that would be employed to assess the antiviral potential of this compound.

In Vitro Cytotoxicity Assays

Prior to evaluating antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is typically achieved through cytotoxicity assays.[3][4][5][6]

Table 1: Representative Cytotoxicity Assay Parameters

| Parameter | Description |

| Assay Type | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[7] |

| Cell Lines | A panel of relevant cell lines, such as Vero (for HSV), MT-4 or CEM (for HIV), and Huh-7 (for HCV). |

| Compound Concentrations | Serial dilutions of this compound (e.g., 0.1 µM to 100 µM). |

| Incubation Time | 48-72 hours, corresponding to the duration of the antiviral assay. |

| Readout | Spectrophotometric measurement of formazan production at a specific wavelength (e.g., 570 nm for MTT). |

| Data Analysis | Calculation of the 50% cytotoxic concentration (CC50) using non-linear regression analysis. |

Plaque Reduction Assay

This is a widely used method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[8][9][10][11][12]

Table 2: Generalized Plaque Reduction Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | Plate susceptible cells in 6-well or 12-well plates and grow to confluency. |

| 2. Virus Infection | Infect cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of this compound. |

| 3. Incubation | Incubate for 1-2 hours to allow for viral adsorption. |

| 4. Overlay | Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding compound concentrations. |

| 5. Plaque Development | Incubate for 2-10 days, depending on the virus, to allow for plaque formation. |

| 6. Staining & Counting | Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. |

| 7. Data Analysis | Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the untreated control. |

Potential Mechanisms of Antiviral Action

Based on the structure of this compound and the known mechanisms of other purine analogs, several potential antiviral targets can be hypothesized.

Inhibition of Viral Polymerases

A primary mechanism for nucleoside analogs is the inhibition of viral DNA or RNA polymerases.[1][2] After intracellular phosphorylation to its triphosphate form, the analog can be incorporated into the growing nucleic acid chain, leading to premature termination. Alternatively, it can act as a competitive inhibitor of the natural nucleotide triphosphate.

Caption: A potential mechanism of action via inhibition of viral polymerase through chain termination.

Inhibition of Other Viral Enzymes

Purine analogs can also target other viral enzymes crucial for replication. These may include:

-

Reverse Transcriptase: For retroviruses like HIV, the compound could inhibit the synthesis of DNA from the viral RNA template.[13][14][15][16][17]

-

Neuraminidase: In the case of influenza virus, purine analogs could potentially interfere with the function of neuraminidase, an enzyme required for the release of new viral particles from infected cells.[18][19][20][21][22]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically tabulated to allow for clear interpretation and comparison.

Table 3: Hypothetical Antiviral Activity and Cytotoxicity Data

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Virus A | Vero | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Virus B | MT-4 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Virus C | Huh-7 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Conclusion and Future Directions

While specific antiviral data for this compound is not currently available, its chemical structure as a purine analog suggests it is a promising candidate for antiviral drug discovery. The experimental framework outlined in this whitepaper provides a robust strategy for its systematic evaluation. Future research should focus on performing the described in vitro screening assays against a broad panel of viruses to identify any antiviral activity. Positive hits should then be further investigated to determine their potency, spectrum of activity, and mechanism of action, ultimately paving the way for potential preclinical development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A novel, cell-free PCR-based assay for evaluating the inhibitory activity of antiretroviral compounds against HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. ulab360.com [ulab360.com]

- 22. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-Depth Technical Guide to 6-HYDROXY-9H-PURINE 3-N-OXIDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-9H-purine 3-N-oxide, also known as hypoxanthine 3-N-oxide, is a purine derivative with significant biological activity, most notably as an alarm pheromone in certain species of fish. This technical guide provides a comprehensive overview of its chemical structure, formula, synthesis, and biological function. Detailed experimental protocols for its synthesis and for a key biological assay are provided, along with a summary of its known physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers in chemical biology, neuroethology, and drug development who are interested in this unique signaling molecule.

Chemical Structure and Formula

This compound is a heterocyclic organic compound. Its structure consists of a purine core, which is a bicyclic aromatic system composed of a pyrimidine ring fused to an imidazole ring. A hydroxyl group is attached at the 6-position of the purine ring, and an N-oxide moiety is present at the 3-position of the imidazole ring.

The canonical SMILES representation of the molecule is C1=NC2=C(N1)C(=O)N=CN2O.[1]

Chemical Formula: C₅H₄N₄O₂[1]

Molecular Weight: 152.11 g/mol [1]

IUPAC Name: 3-hydroxy-7H-purin-6-one[1]

CAS Number: 19765-65-2[1]

Synonyms: Hypoxanthine 3-N-oxide, H3NO[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄O₂ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| IUPAC Name | 3-hydroxy-7H-purin-6-one | [1] |

| CAS Number | 19765-65-2 | [1] |

| Canonical SMILES | C1=NC2=C(N1)C(=O)N=CN2O | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 6-chloropurine. This method has been reported to yield an overall efficiency of 68%.[1]

Experimental Protocol: Two-Step Synthesis from 6-Chloropurine

Step 1: N-oxidation of 6-chloropurine

-

Reaction Setup: Dissolve 6-chloropurine in a suitable organic solvent, such as glacial acetic acid.

-

Oxidation: Add an oxidizing agent, typically hydrogen peroxide (H₂O₂), to the solution. The reaction is generally carried out at room temperature with stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 6-chloropurine 3-N-oxide, can be purified by recrystallization.

Step 2: Hydrolysis of 6-chloropurine 3-N-oxide

-

Reaction Setup: The purified 6-chloropurine 3-N-oxide from the previous step is suspended in an aqueous solution.

-

Hydrolysis: The hydrolysis is typically carried out under basic conditions, for example, by the addition of a base like sodium hydroxide (NaOH), and heating the mixture.

-

Precipitation: After the reaction is complete, the solution is cooled and the pH is adjusted to approximately 3-4 with an acid, which causes the precipitation of this compound.[1]

-

Purification and Characterization: The precipitate is collected by filtration, washed with cold water, and dried in a vacuum desiccator at ambient temperature.[1] The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Synthetic pathway of this compound.

Biological Activity: An Alarm Pheromone in Fish

The most well-documented biological role of this compound is as a key component of the "Schreckstoff," or alarm substance, in many species of fish, particularly those belonging to the superorder Ostariophysi, such as zebrafish (Danio rerio).[1][2][3] When a fish is injured, this compound is released from specialized skin cells and, upon detection by other fish, elicits a suite of anti-predator behaviors.

Behavioral Responses in Zebrafish

Exposure of zebrafish to this compound induces a dose-dependent fear response characterized by:

-

Erratic Movements: A significant increase in the number of rapid, unpredictable swimming patterns.[1][2]

-

Jumping: An increase in the frequency of leaping out of the water.[1][2]

-

Freezing: A decrease in overall activity and an increase in immobility.

-

Bottom Dwelling: Spending more time in the lower portion of the water column.

| Concentration | Observed Behavioral Response in Zebrafish | Reference |

| Low to High | Increased erratic movements and jumps. | [1][2] |

| 1.5 nM | Detectable alarm responses, including erratic movements. |

Experimental Protocol: Zebrafish Behavioral Assay

This protocol is adapted from studies investigating the alarm response in zebrafish.[1]

-

Animal Housing: Zebrafish are housed in a controlled environment with a regulated light-dark cycle and temperature (e.g., 27°C).[1]

-

Experimental Setup: Individual fish are placed in an observation tank and allowed to habituate for a period (e.g., 22 minutes).[1] The tank is equipped with a video camera for recording behavior.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in distilled water. Serial dilutions are made to achieve the desired test concentrations. A control solution of fresh water is also prepared.

-

Substance Delivery: At the start of the recording session, a small volume (e.g., 2.5 mL) of the test or control solution is gently introduced into the tank.[1]

-

Behavioral Recording: The behavior of the fish is recorded for a set duration (e.g., 7 minutes) following the introduction of the substance.[1]

-

Data Analysis: The video recordings are analyzed to quantify specific behaviors such as the number of erratic movements, jumps, time spent freezing, and time spent in different areas of the tank. Statistical analysis (e.g., ANOVA) is used to compare the responses between different concentrations and the control.[1]

Caption: Experimental workflow for zebrafish behavioral assay.

Signaling Pathway

The alarm response to this compound is mediated by the olfactory system.

-

Detection: The compound is detected by olfactory sensory neurons (OSNs) in the fish's nasal epithelium.

-

Signal Transduction: Upon binding of this compound to a specific, yet to be definitively identified, G-protein coupled receptor (GPCR) on the OSNs, an intracellular signaling cascade is initiated.

-

Neural Transmission: This leads to the depolarization of the OSN and the transmission of an electrical signal.

-

Olfactory Bulb Processing: The signal is then relayed to the olfactory bulb in the brain, which processes the information.

-

Behavioral Output: The olfactory bulb, in turn, projects to higher brain centers that orchestrate the characteristic fear and anti-predator behaviors.

Caption: Proposed signaling pathway for the alarm response.

Future Directions

While the role of this compound as an alarm pheromone is well-established, several areas warrant further investigation. The definitive identification of the olfactory receptor(s) that bind this molecule is a critical next step. Elucidating the complete downstream signaling cascade within the olfactory sensory neurons will provide a deeper understanding of how this chemical signal is translated into a neural response. Furthermore, exploring other potential pharmacological activities of this purine N-oxide derivative could open new avenues for drug discovery and development. The structural similarity to endogenous purines suggests that it may interact with other purinergic receptors, potentially modulating a variety of physiological processes.

Conclusion

This compound is a fascinating and biologically active molecule. Its function as a potent alarm signal in fish provides a powerful model system for studying the chemical ecology of predator-prey interactions and the neurobiology of fear. The detailed information on its chemical properties, synthesis, and biological function presented in this guide is intended to facilitate further research into this and related compounds, with the potential for discoveries in both basic science and applied fields.

References

- 1. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. the-synthetic-substance-hypoxanthine-3-n-oxide-elicits-alarm-reactions-in-zebrafish-danio-rerio - Ask this paper | Bohrium [bohrium.com]

Spectroscopic Profile of Hypoxanthine 3-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hypoxanthine 3-N-oxide, a crucial molecule in biological research, particularly known for its role as an alarm substance in fish. This document compiles available spectroscopic data, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Summary of Spectroscopic Data

| Spectroscopic Technique | 6-Chloropurine | Hypoxanthine | Hypoxanthine 3-N-oxide |

| ¹H NMR | Data not available in search results. | δ 8.19 (s, 1H, H-8), 8.17 (s, 1H, H-2) in H₂O | Data not available in search results. |

| ¹³C NMR | Data not available in search results. | Data for various tautomers exist. | Data not available in search results. |

| Mass Spectrometry (MS) | MS (EI): M (100), M+2 (33) | Data not available in search results. | Formula Weight: 173.76 g/mole (as C₅H₄N₄O₂•1.2 H₂O)[1] |

| UV/Vis Spectroscopy | λmax at ~265 nm (pH 11) | Absorption spectra are complex due to tautomerism. | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. | Data available in spectral databases. | Data not available in search results. |

Experimental Protocols

The synthesis of Hypoxanthine 3-N-oxide is a two-step process starting from 6-chloropurine.[1]

Step 1: Synthesis of 6-Chloropurine 3-N-oxide

The N-oxidation of purines can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) or peracetic acid, in a suitable solvent.

General Protocol for N-oxidation of Purines:

-

Dissolve the starting purine (in this case, 6-chloropurine) in a suitable organic solvent (e.g., acetic acid, acetonitrile).

-

Add the oxidizing agent (e.g., mCPBA, hydrogen peroxide) to the solution, often dropwise and at a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified time, which can range from hours to days, depending on the reactivity of the purine.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the N-oxide product. This may involve quenching any remaining oxidizing agent, neutralizing the acid, and extracting the product into an organic solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography.

Step 2: Conversion of 6-Chloropurine 3-N-oxide to Hypoxanthine 3-N-oxide

The chloro group at the 6-position of the purine ring is then hydrolyzed to a hydroxyl group to yield Hypoxanthine 3-N-oxide.

General Protocol for Hydrolysis of 6-Chloropurines:

-

The 6-chloropurine derivative is dissolved in an acidic or basic aqueous solution.

-

The solution is heated to promote the hydrolysis reaction. The reaction conditions (temperature and duration) will depend on the specific substrate.

-

The reaction is monitored until the starting material is consumed.

-

The product, Hypoxanthine 3-N-oxide, is then isolated from the reaction mixture. This may involve adjusting the pH to precipitate the product, followed by filtration and drying. One report indicates that Hypoxanthine 3-N-oxide precipitates from water at a pH of about 3-4.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Hypoxanthine 3-N-oxide.

References

Methodological & Application

Synthesis of 6-HYDROXY-9H-PURINE 3-N-OXIDE from 6-Chloropurine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-HYDROXY-9H-PURINE 3-N-OXIDE, also known as hypoxanthine 3-N-oxide, from the commercially available starting material, 6-chloropurine. The synthesis is a two-step process involving an initial N-oxidation followed by hydrolysis. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the synthetic pathway and experimental workflow to guide researchers in the successful preparation of this purine derivative. While the primary known biological activity of this compound is as a fish alarm pheromone, its structural similarity to endogenous purines suggests potential for interaction with intracellular signaling pathways, a nascent area for future investigation.

Introduction

This compound is a purine derivative with emerging interest in various research fields. It has been identified as a key component of "Schreckstoff," a fish alarm substance that elicits a fear response in certain species.[1][2][3][4] Beyond its role in chemical ecology, its structural analogy to naturally occurring purines like hypoxanthine suggests potential applications in medicinal chemistry and drug development. The introduction of an N-oxide moiety can significantly alter the electronic and steric properties of the purine core, potentially leading to novel biological activities. This document outlines a reliable and efficient method for the synthesis of this compound, enabling researchers to access this compound for further study. The overall reported yield for this two-step synthesis is approximately 68%.

Data Presentation

A thorough characterization of the final product is crucial for its use in research and development. The following table summarizes the expected analytical data for this compound.

| Parameter | Data |

| Molecular Formula | C₅H₄N₄O₂ |

| Molecular Weight | 152.11 g/mol |

| Appearance | White to off-white solid |

| 1H NMR (DMSO-d₆) | Data not currently available in literature |

| 13C NMR (DMSO-d₆) | Data not currently available in literature |

| Mass Spectrometry (ESI-MS) | Data not currently available in literature |

| Infrared (IR) Spectroscopy (KBr) | Data not currently available in literature |

Experimental Protocols

The synthesis of this compound from 6-chloropurine is a two-step process.

Step 1: Synthesis of 6-Chloro-9H-purine 3-N-oxide

The first step involves the N-oxidation of 6-chloropurine. While direct oxidation of 6-chloropurine with common oxidizing agents in acidic media can be challenging due to the instability of the starting material, oxidation with a peroxy acid in an aprotic solvent has been reported to be effective.[1][5]

Materials:

-

6-Chloropurine

-

Monoperoxyphthalic acid (or m-Chloroperoxybenzoic acid, m-CPBA)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 6-chloropurine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of monoperoxyphthalic acid (or m-CPBA) in diethyl ether to the cooled 6-chloropurine solution with continuous stirring. The molar ratio of the oxidizing agent to 6-chloropurine should be approximately 1.1:1.

-

Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the excess oxidizing agent by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 6-chloro-9H-purine 3-N-oxide can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the hydrolysis of the 6-chloro group to a hydroxyl group.

Materials:

-

6-Chloro-9H-purine 3-N-oxide

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

-

pH meter or pH paper

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude or purified 6-chloro-9H-purine 3-N-oxide in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but a gentle reflux for a few hours is a typical starting point.

-

Monitor the progress of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully adjust the pH of the solution to approximately 3-4 with hydrochloric acid.[6]

-

The product, this compound, should precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain the final compound.

Visualizations

Chemical Reaction Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 3. the-synthetic-substance-hypoxanthine-3-n-oxide-elicits-alarm-reactions-in-zebrafish-danio-rerio - Ask this paper | Bohrium [bohrium.com]

- 4. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Hydroxy-9H-purine 3-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 6-hydroxy-9H-purine 3-N-oxide, also known as hypoxanthine 3-N-oxide. N-oxides of purines are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities. Traditional methods for the N-oxidation of purines can be time-consuming and may result in low yields. The application of microwave irradiation offers a rapid and efficient alternative, significantly reducing reaction times and potentially improving yields. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Hypoxanthine, a naturally occurring purine derivative, and its analogs are of significant interest in pharmaceutical research. The introduction of an N-oxide moiety can modulate the physicochemical and pharmacological properties of the parent molecule, leading to altered biological activity, improved solubility, and modified metabolic profiles. The 3-N-oxide of hypoxanthine is a specific isomer that may present unique opportunities for drug design.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to shorter reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods. This application note details a proposed method for the synthesis of this compound utilizing a microwave reactor.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

-

Hypoxanthine (6-hydroxy-9H-purine)

-

Hydrogen peroxide (30% w/w in H₂O)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Microwave synthesis reactor

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purity analysis

-

Nuclear magnetic resonance (NMR) spectrometer for structural confirmation

-

Mass spectrometer for molecular weight confirmation

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, add hypoxanthine (1.0 mmol, 136.1 mg).

-

Reagent Addition: To the vessel, add glacial acetic acid (5 mL) and a magnetic stir bar. Stir the mixture to dissolve the hypoxanthine.

-

Oxidant Addition: Carefully add 30% hydrogen peroxide (2.0 mmol, 0.2 mL) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 120°C for 20 minutes with a maximum power of 300 W. Ensure stirring is active throughout the reaction.

-

Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

-

Purification:

-

To the resulting residue, add a small amount of cold deionized water (5 mL) and sonicate to form a slurry.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

-

Further purification can be achieved by recrystallization from water or by preparative HPLC if necessary to isolate the desired 3-N-oxide isomer from other potential N-oxide products.

-

-

Drying and Characterization: Dry the purified product under vacuum to yield this compound as a solid. Characterize the product by HPLC, NMR, and mass spectrometry to confirm its purity and identity.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of this compound. The data is based on typical results for microwave-assisted N-oxidation of similar heterocyclic compounds.

| Parameter | Value |

| Starting Material | Hypoxanthine |

| Oxidizing Agent | Hydrogen Peroxide / Acetic Acid |

| Solvent | Glacial Acetic Acid |

| Microwave Power (Max) | 300 W |

| Temperature | 120°C |

| Reaction Time | 20 minutes |

| Expected Yield | 60-75% |

| Product Purity (crude) | >90% (subject to isomer formation) |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Microwave synthesis should be carried out by trained personnel following the manufacturer's safety guidelines for the specific reactor model.

-

Pressure monitoring during the microwave reaction is crucial to prevent vessel failure.

Conclusion

The described microwave-assisted protocol offers a rapid and efficient method for the synthesis of this compound. This approach is anticipated to provide significant advantages over traditional heating methods in terms of reaction time and yield. The availability of this protocol will facilitate further research into the biological activities and therapeutic potential of this class of compounds. Researchers are encouraged to optimize the reaction conditions for their specific microwave systems and to thoroughly characterize the resulting product to ensure the desired isomeric purity.

Protocol for enzymatic synthesis of Hypoxanthine 3-N-oxide

Application Note & Protocol

Topic: Proposed Protocol for the Enzymatic Synthesis of Hypoxanthine 3-N-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxanthine 3-N-oxide is a derivative of the naturally occurring purine hypoxanthine. Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, often exhibiting unique biological activities and serving as prodrugs.[1][2] The enzymatic synthesis of such compounds offers a potentially greener and more selective alternative to traditional chemical oxidation methods. This document outlines a proposed protocol for the enzymatic synthesis of Hypoxanthine 3-N-oxide using xanthine oxidase (XO), an enzyme known for its role in purine metabolism.[3][4][5][6] While xanthine oxidase primarily catalyzes the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid, its ability to generate reactive oxygen species and act on various nitrogen-containing heterocycles suggests its potential for catalyzing N-oxidation under specific conditions.[3][7]

This protocol provides a detailed methodology for a systematic investigation into the enzymatic N-oxidation of hypoxanthine, including reaction setup, purification, and characterization of the product.

Data Presentation

Table 1: Key Reaction Components and Suggested Concentrations

| Component | Role | Stock Concentration | Suggested Final Concentration |

| Hypoxanthine | Substrate | 10 mM in 0.1 M NaOH | 0.1 - 1.0 mM |

| Xanthine Oxidase (from bovine milk) | Biocatalyst | 1-10 U/mL | 0.1 - 0.5 U/mL |

| Potassium Phosphate Buffer | Reaction Medium | 1 M, pH 7.5 | 100 mM |

| EDTA | Chelating Agent | 50 mM | 0.1 mM |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent (Optional Co-substrate) | 100 mM | 1 - 10 mM |

Table 2: Suggested Reaction Conditions for Optimization

| Parameter | Range for Optimization | Rationale |

| pH | 7.0 - 9.0 | Xanthine oxidase activity is pH-dependent; exploring a range can favor N-oxidation. |

| Temperature | 25 - 37 °C | Balancing enzyme activity and stability. |

| Incubation Time | 1 - 24 hours | To determine the optimal reaction time for product formation. |

| Agitation | 100 - 200 RPM | To ensure proper mixing and aeration. |

Experimental Protocols

1. Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 7.5): Prepare a solution of 100 mM monobasic potassium phosphate and 100 mM dibasic potassium phosphate. Titrate the monobasic solution with the dibasic solution until the pH reaches 7.5.

-

10 mM Hypoxanthine Stock Solution: Dissolve the appropriate amount of hypoxanthine in 0.1 M NaOH.

-

Xanthine Oxidase Solution: Prepare a fresh solution of xanthine oxidase in cold 100 mM potassium phosphate buffer.

-

100 mM Hydrogen Peroxide Stock Solution: Prepare a fresh solution of H₂O₂ in deionized water.

2. Enzymatic Synthesis of Hypoxanthine 3-N-oxide

-

In a sterile microcentrifuge tube, combine the following reagents in the specified order:

-

Potassium Phosphate Buffer (100 mM, pH 7.5)

-

EDTA (to a final concentration of 0.1 mM)

-

Hypoxanthine stock solution (to a final concentration of 1 mM)

-

(Optional) Hydrogen Peroxide stock solution (to a final concentration of 5 mM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding xanthine oxidase to a final concentration of 0.2 U/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation (150 RPM) for 12 hours.

-

Terminate the reaction by adding 10 µL of 1 M HCl to denature the enzyme.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

-

Collect the supernatant for analysis and purification.

3. Product Purification by High-Performance Liquid Chromatography (HPLC)

-

HPLC System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is recommended.

-

Mobile Phase: A gradient of methanol in water or acetonitrile in water is suitable for separating purine derivatives.

-

Detection: Monitor the elution profile at 254 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the putative Hypoxanthine 3-N-oxide peak for further characterization.

4. Product Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified product using LC-MS or direct infusion MS. The expected mass of Hypoxanthine 3-N-oxide should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the structure of the purified product and confirm the position of the N-oxide.

Diagrams

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. dovemed.com [dovemed.com]

- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]